synthesis and characterization of 3-Methyl-1H-indazole-5-carboxylic acid
synthesis and characterization of 3-Methyl-1H-indazole-5-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-1H-indazole-5-carboxylic acid
Introduction
3-Methyl-1H-indazole-5-carboxylic acid is a heterocyclic aromatic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a broad range of pharmacological activities, including anti-tumor and anti-inflammatory properties.[1][2] Its utility as a versatile building block for the synthesis of more complex drug candidates makes a reliable and well-characterized synthetic route essential for researchers in the field.
This guide provides a comprehensive overview of a robust and accessible synthetic pathway to 3-Methyl-1H-indazole-5-carboxylic acid, starting from a commercially available precursor. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and outline the analytical techniques required to verify the structure and purity of the final product.
Synthetic Strategy: The Diazotization-Cyclization Cascade
The most direct and common approach to synthesizing the 3-methyl-1H-indazole core from an aniline precursor is through an intramolecular diazotization and cyclization reaction. This strategy is predicated on the careful in-situ formation of a diazonium salt from an appropriately substituted aniline, which then undergoes a spontaneous ring-closing reaction to form the stable, aromatic indazole system.
Our selected starting material is 4-Amino-3-methylbenzoic acid . This precursor contains all the necessary atoms in the correct arrangement for the desired transformation:
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An amino group that can be converted into a diazonium salt.
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A methyl group positioned ortho to the amino group, which will become the C3-methyl group of the indazole.
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A carboxylic acid group at the desired C5 position of the final product.
The overall transformation proceeds in one pot, where the amine is first diazotized under cold, acidic conditions using sodium nitrite. The resulting diazonium salt is inherently unstable and, due to the proximity of the electron-rich aromatic ring, readily cyclizes to yield the target indazole.
Visualizing the Synthetic Workflow
The following diagram outlines the high-level workflow from the starting material to the final, characterized product.
Caption: High-level experimental workflow for the synthesis and characterization of the target compound.
Reaction Mechanism
Understanding the mechanism is key to appreciating the critical parameters of the reaction, such as temperature and pH. The process can be broken down into two primary phases: formation of the diazonium salt and the subsequent intramolecular cyclization.
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Diazotization: In the presence of a strong acid like HCl, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HONO). Further protonation and loss of water generates the highly electrophilic nitrosonium ion (N≡O⁺).[3] The primary amino group of 4-amino-3-methylbenzoic acid acts as a nucleophile, attacking the nitrosonium ion. A series of deprotonation and proton transfer steps ultimately leads to the elimination of a water molecule, forming the aryl diazonium salt.[4][5]
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Intramolecular Cyclization: The C-N bond of the diazonium group can rotate, bringing the positively charged terminal nitrogen in proximity to the C6 position of the benzene ring (ortho to the methyl group). An intramolecular electrophilic aromatic substitution-type reaction occurs where the π-electrons of the aromatic ring attack the diazonium nitrogen, forming a new C-N bond and closing the five-membered ring. The final step is the loss of a proton (H⁺) from the newly formed ring, which re-establishes aromaticity and yields the stable 3-methyl-1H-indazole product.
Caption: Simplified reaction mechanism showing the key transformations.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. All appropriate safety precautions must be taken.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Amino-3-methylbenzoic acid | 151.16 | 10.0 g | 66.1 mmol | Starting Material |
| Hydrochloric Acid (conc., 37%) | 36.46 | ~25 mL | - | Acid catalyst and solvent |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.8 g | 69.6 mmol | Diazotizing agent |
| Deionized Water | 18.02 | ~300 mL | - | Solvent |
| Ethanol | 46.07 | As needed | - | Recrystallization solvent |
| Ice | - | As needed | - | For cooling |
Procedure
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Preparation of Amine Solution: In a 500 mL beaker, suspend 10.0 g (66.1 mmol) of 4-amino-3-methylbenzoic acid in 100 mL of deionized water. While stirring, slowly add 25 mL of concentrated hydrochloric acid. The mixture may warm up slightly; continue stirring until a clear solution of the amine hydrochloride salt is obtained.
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Diazotization: Cool the solution to 0-5 °C in an ice-salt bath. In a separate flask, dissolve 4.8 g (69.6 mmol) of sodium nitrite in 25 mL of cold deionized water.
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Reaction: Add the sodium nitrite solution dropwise to the cold, stirred amine hydrochloride solution over 20-30 minutes. Crucial: Maintain the internal temperature below 5 °C throughout the addition. A precipitate will begin to form as the reaction proceeds.
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Cyclization: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1 hour.
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Isolation: Remove the ice bath and allow the mixture to slowly warm to room temperature while stirring for another hour. Collect the solid product by vacuum filtration using a Buchner funnel.
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Washing: Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove any inorganic salts.
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Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of a hot ethanol/water mixture until the solid just dissolves. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
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Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C to a constant weight.
Characterization of the Product
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 3-Methyl-1H-indazole-5-carboxylic acid.
| Property | Expected Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol [6] |
| Appearance | Off-white to light yellow solid |
| Melting Point | ~285-290 °C (decomposes)[7] |
Spectroscopic Data
Spectroscopic analysis provides definitive structural confirmation.[8]
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¹H NMR (DMSO-d₆, 400 MHz): The expected proton NMR spectrum would show:
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A singlet for the methyl protons (CH₃) around δ 2.5 ppm.
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A series of signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the three protons on the benzene ring.
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A broad singlet for the N-H proton of the indazole ring, typically downfield (> δ 13.0 ppm).
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A broad singlet for the carboxylic acid proton (COOH), also downfield (> δ 12.0 ppm).
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¹³C NMR (DMSO-d₆, 100 MHz): The carbon spectrum would display 9 distinct signals corresponding to the nine carbon atoms in the molecule, including the methyl carbon, the carboxylic acid carbonyl, and the aromatic/heterocyclic carbons.
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Infrared (IR) Spectroscopy (KBr Pellet):
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A broad absorption band from 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.
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A sharp absorption around 3200-3400 cm⁻¹ for the N-H stretch.
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A strong carbonyl (C=O) absorption around 1680-1710 cm⁻¹.
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C=C and C=N stretching vibrations in the 1450-1620 cm⁻¹ region.
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Mass Spectrometry (MS):
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The mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z = 176 or 177, respectively, confirming the molecular weight.
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Safety and Handling
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Acids: Concentrated hydrochloric acid is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic if ingested. Avoid inhalation of dust and contact with skin.
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Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated and dry. The key to safety in this procedure is to generate and use the diazonium salt in situ at low temperatures without attempting to isolate it.
Conclusion
The synthesis of 3-Methyl-1H-indazole-5-carboxylic acid via the diazotization and intramolecular cyclization of 4-Amino-3-methylbenzoic acid is an efficient and reliable method. The procedure employs readily available reagents and relies on a well-established reaction mechanism. Careful control of the reaction temperature is paramount to ensure the safe and effective formation of the intermediate diazonium salt. The identity and purity of the final product can be unequivocally confirmed through standard analytical techniques, providing researchers with high-quality material for further investigation in drug discovery and development programs.
References
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Movassaghi, M., & Schmidt, M. A. (2012). Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. Organic letters, 14(5), 1242–1245. Available at: [Link]
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Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. JOCPR, 7(10), 757-766. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
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Phlogiston. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester? Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Available at: [Link]
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ChemBK. (n.d.). 3-Formyl-1H-indazole-5-carboxylic acid. Available at: [Link]
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